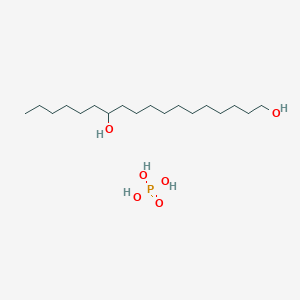
1,12-Octadecanediol, phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,12-Octadecanediol, phosphate is a chemical compound with the molecular formula C18H39O5P and a molecular weight of 366.47 g/mol . It is also known by its EINECS number 286-034-9 . This compound is a derivative of octadecanediol, where the hydroxyl groups are phosphorylated. It is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,12-Octadecanediol, phosphate can be synthesized through the phosphorylation of 1,12-octadecanediol. The reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine . The reaction is carried out under controlled conditions to ensure the selective phosphorylation of the hydroxyl groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale phosphorylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,12-Octadecanediol, phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the phosphate ester back to the diol.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Regeneration of 1,12-octadecanediol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,12-Octadecanediol, phosphate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,12-octadecanediol, phosphate involves its interaction with biological membranes and proteins. The phosphate group allows it to integrate into lipid bilayers, affecting membrane fluidity and function . It may also interact with specific proteins, influencing their activity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,12-Octadecanediol: The non-phosphorylated form, used in similar applications but lacks the phosphate group’s unique properties.
12-Hydroxystearyl alcohol: Another similar compound with hydroxyl groups, used in various industrial applications.
Uniqueness
1,12-Octadecanediol, phosphate is unique due to its phosphorylated hydroxyl groups, which confer distinct chemical and physical properties. This makes it more versatile in applications requiring specific interactions with biological membranes and proteins .
Properties
CAS No. |
85186-51-2 |
|---|---|
Molecular Formula |
C18H41O6P |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
octadecane-1,12-diol;phosphoric acid |
InChI |
InChI=1S/C18H38O2.H3O4P/c1-2-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19;1-5(2,3)4/h18-20H,2-17H2,1H3;(H3,1,2,3,4) |
InChI Key |
PJBNIOAHVHRXBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCCO)O.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


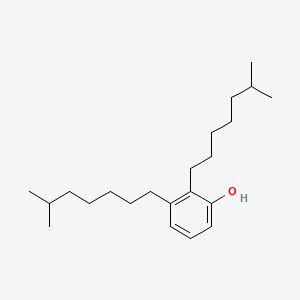
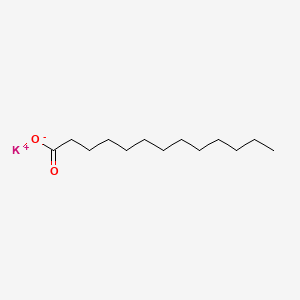
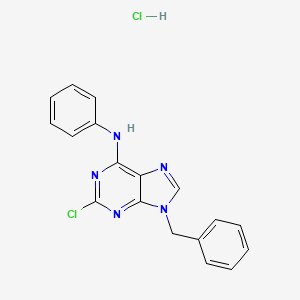
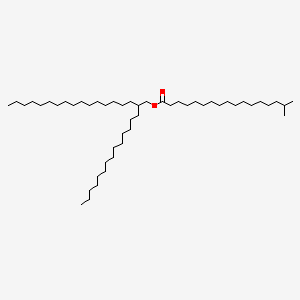
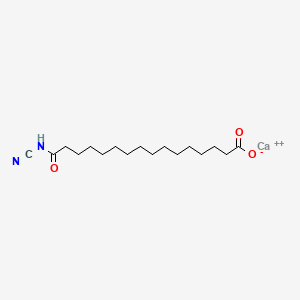
![Spiro[5H-[1]benzopyrano[2,3-c]pyridine-5,3'(2'H)-[1,4]oxazepin]-5'-amine, 7-(2-fluoro-3-pyridinyl)-3-(2-fluoro-4-pyridinyl)-6',7'-dihydro-, (3'S)-](/img/structure/B12642823.png)
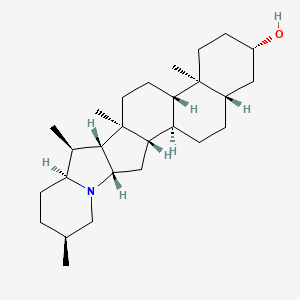
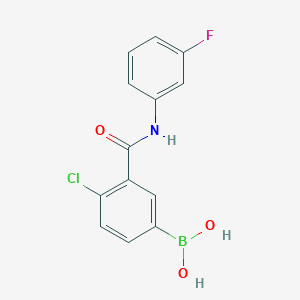
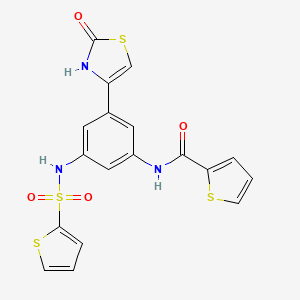
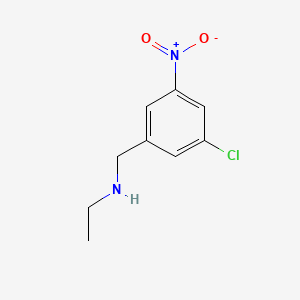


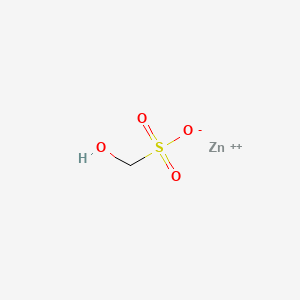
![2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-3-(2,5-dimethyl-4-thiazolyl)-4-hydroxy-](/img/structure/B12642877.png)
